Intramolecular N–H···S Bonding and Conformational Restriction
3-Mercaptothiophene-2-carboxamide belongs to the class of 3-substituted thiophene-2-carboxamides that exhibit intramolecular hydrogen bonding between the carboxamide N–H proton and the 3-position substituent. This conformationally restricts the molecule relative to 5-substituted analogs, which show only intermolecular hydrogen bonding, and relative to the 3-methyl derivative, which lacks a hydrogen-bond acceptor at position 3 and exhibits exclusively intermolecular H-bonding [1]. The 3-mercapto group is expected to engage in N–H···S hydrogen bonding, analogous to the well-characterized N–H···O interaction in 3-hydroxy and 3-methoxy analogs, but with distinct geometrical and energetic parameters owing to the larger van der Waals radius and lower electronegativity of sulfur versus oxygen [1]. The activation energy of rotation (ΔG‡) for the carboxamide bond is systematically higher in 3-substituted versus 5-substituted thiophene-2-carboxamides, directly impacting molecular recognition properties [1].
| Evidence Dimension | Intramolecular hydrogen bonding behavior and rotational barrier (ΔG‡) of carboxamide bond |
|---|---|
| Target Compound Data | Predicted N–H···S intramolecular H-bond based on established class behavior of 3-substituted thiophene-2-carboxamides; elevated ΔG‡ relative to 5-substituted isomers [1] |
| Comparator Or Baseline | 3-Methylthiophene-2-carboxamide: exhibits only intermolecular H-bonding, no intramolecular H-bond. 5-Substituted thiophene-2-carboxamides: exhibit intermolecular H-bonding only; lower rotational barriers. 3-Hydroxy/3-methoxy analogs: exhibit N–H···O intramolecular H-bonding (established in ref). |
| Quantified Difference | Qualitative binary difference: intramolecular H-bond present (3-SH, 3-OH, 3-OCH₃) vs. absent (3-CH₃, all 5-substituted). ΔG‡(Tc) for 3-substituted amides systematically > 5-substituted amides; linear correlation of ΔG‡ with σp⁺ (r = 0.954, ρ = 1.77) for 5-substituted series confirms electronic dependence absent in 3-substituted series [1]. |
| Conditions | ¹H NMR spectroscopy in CDCl₃ solution; variable-temperature NMR for rotational barrier determination [1] |
Why This Matters
Conformational restriction imposed by intramolecular H-bonding directly affects molecular recognition, target binding pose, and pharmacokinetic properties—making the 3-mercapto compound mechanistically non-substitutable with 5-substituted or 3-methyl analogs in structure-based design.
- [1] Bottino, F.A., Fisichella, S., Occhipinti, S., Arnone, C., Consiglio, G. & Spinelli, D. 1H nuclear magnetic resonance spectra of some 3- and 5-substituted thiophen-2-carboxamides. J. Chem. Soc., Perkin Trans. 2, 1983, 459–460. DOI: 10.1039/P29830000459 View Source
